molecular formula C11H16FN B1445062 [(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine CAS No. 1247737-67-2

[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine

Cat. No. B1445062
M. Wt: 181.25 g/mol
InChI Key: BSPAHPWAWDVFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Fluoro-2-methylphenyl)methylamine” is a compound that has been identified in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Scientific Research Applications

Synthesis of Intermediates for Pharmaceuticals

Research on the synthesis of intermediates for pharmaceuticals often involves developing efficient, practical methods for preparing key compounds. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, demonstrates the practical approaches in synthesizing fluorinated compounds. The development of a practical pilot-scale method for this synthesis highlights the importance of these compounds in pharmaceutical manufacturing processes (Qiu, Gu, Zhang, & Xu, 2009).

Development of Chemosensors

The development of fluorescent chemosensors based on specific compounds, like 4-Methyl-2,6-diformylphenol (DFP), for detecting various analytes, showcases the application in sensing technologies. These chemosensors have high selectivity and sensitivity for detecting metal ions and other molecules, highlighting the role of nitrogen-containing compounds in creating advanced sensing materials for environmental monitoring, healthcare, and research applications (Roy, 2021).

Environmental Remediation

Amine-functionalized sorbents have been studied for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This research is critical for developing new materials that can efficiently remove these persistent environmental pollutants from drinking water and wastewater. The study emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process, offering insights into designing next-generation sorbents for environmental remediation (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Biomedical Research

In biomedical research, the exploration of amyloid imaging in Alzheimer's disease using specific compounds as imaging ligands provides a deep understanding of the disease's pathophysiological mechanisms. This research contributes to early disease detection and the evaluation of new therapies, showcasing the application of nitrogen-containing compounds in developing diagnostic tools and treatments for neurodegenerative diseases (Nordberg, 2007).

properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPAHPWAWDVFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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